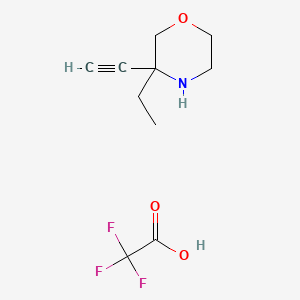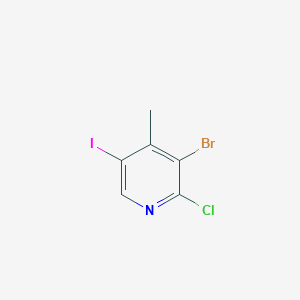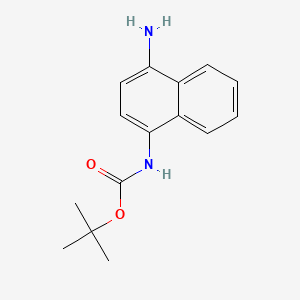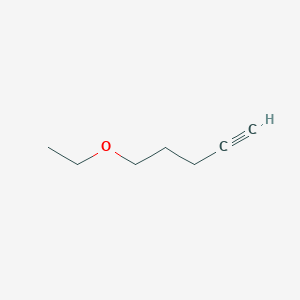![molecular formula C11H17N3O3 B13466028 tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a diazo group attached to a cyclobutyl ring and a tert-butyl carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate typically involves the reaction of a cyclobutylamine derivative with a diazoacetylating agent. One common method includes the reaction of cyclobutylamine with tert-butyl chloroformate to form tert-butyl N-(cyclobutyl)carbamate, followed by diazoacetylation using diazoacetic acid or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new ring structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) under basic conditions.
Cycloaddition Reactions: Catalysts such as transition metals (e.g., rhodium, copper) under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) under controlled conditions.
Major Products Formed:
Substitution Reactions: Substituted carbamates.
Cycloaddition Reactions: Cycloaddition products with new ring structures.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
科学研究应用
Chemistry: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its diazo group is particularly useful in cycloaddition reactions to form new ring structures .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues .
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or as precursors to bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate involves the reactivity of its diazo group. The diazo group can undergo various chemical transformations, including cycloaddition and substitution reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
相似化合物的比较
tert-Butyl carbamate: A simpler compound with a similar carbamate structure but lacking the diazo group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate derivative with a hydroxyethyl group instead of the diazoacetyl group.
N-Boc-ethylenediamine: A compound with a similar tert-butyl carbamate structure but with an ethylenediamine moiety.
Uniqueness: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
属性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-11(5-4-6-11)8(15)7-13-12/h7H,4-6H2,1-3H3,(H,14,16) |
InChI 键 |
CQVCTBKVLVBBDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)



![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)






